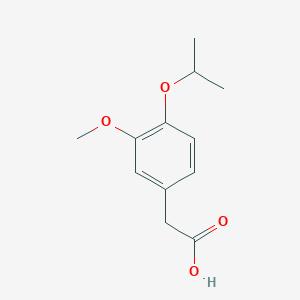

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-, is a chemical compound that is part of a broader class of substances known as methoxybenzenes. These compounds are characterized by the presence of methoxy groups attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of this compound suggests that it may have applications in various chemical syntheses and possibly in the development of pharmaceuticals or materials with unique properties.

Synthesis Analysis

The synthesis of related methoxybenzenes often involves selective metalation and functionalization of benzoic acid derivatives. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can be selectively deprotonated at the para position to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide (LIC-KOR) in THF at -78 degrees Celsius, leading to the synthesis of compounds like 3,5-dimethoxy-4-methyl benzoic acid . This method demonstrates the potential for targeted synthesis of complex methoxybenzene derivatives, which could be adapted for the synthesis of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-.

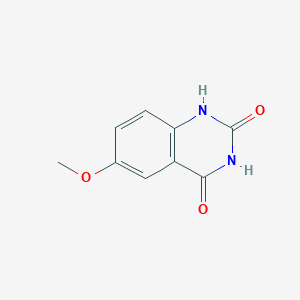

Molecular Structure Analysis

The molecular structure of methoxybenzenes can be quite complex, as evidenced by the crystal structure analysis of related compounds. For example, the benzocyclooctene carboxylic acid, a compound with methoxy and methyl groups attached to a benzene ring, was found to have a six-membered ring with normal geometry and an eight-membered ring adopting a distorted boat conformation . This suggests that the molecular structure of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- would also exhibit unique geometric features, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Methoxybenzenes can participate in various chemical reactions, including oxidation and complex formation. Methoxy-substituted benzenes can be oxidized to p-benzoquinones using catalysts like methyltrioxorhenium (VII) in the presence of hydrogen peroxide . Additionally, compounds like 1,4-bis(1-methoxy-1-methylethyl)benzene can interact with BCl3, leading to complex formation that is essential for their role as inifers in cationic polymerizations . These reactions highlight the reactivity of methoxybenzene derivatives and provide insight into the types of chemical transformations that Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzenes are influenced by the presence and position of methoxy groups on the benzene ring. For instance, the inhibition of catechol-O-methyltransferase by compounds like 3,5-dihydroxy-4-methoxybenzoic acid indicates that these molecules can have significant biological activity, which is closely related to their chemical structure . The synthesis of labeled compounds such as 1,3,5-trimethoxy[1-14C]benzene also demonstrates the utility of methoxybenzenes in tracing and studying biochemical pathways . These properties suggest that Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- would also have distinct physical and chemical characteristics that could be exploited in various applications.

Applications De Recherche Scientifique

Oxidation Processes

- Methoxy-substituted benzenes, like Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-, are subject to oxidation processes. A study demonstrated their oxidation with hydrogen peroxide catalyzed by methyltrioxorhenium (VII) in acetic acid, yielding p-benzoquinones (Adam et al., 1995).

Synthesis of Complex Organic Compounds

- Benzeneacetic acid derivatives are used in the synthesis of complex organic compounds. For instance, a study detailed the synthesis of 1,3,5-trimethoxy[1-14C]benzene via a multi-step process starting from potassium [14C]cyanide, demonstrating the versatility of these compounds in synthetic chemistry (Lee et al., 1990).

Development of Antiradiation Compounds

- Research on potential antiradiation compounds involved reactions with substituted nitrostyrenes containing 3,4-dimethoxy- and 3-methoxy-4-acetoxy groups, showcasing the potential biomedical applications of Benzeneacetic acid derivatives (Bhat & Mccarthy, 1964).

Creation of Fungicidal and Fungistatic Agents

- Alpha-methoxy(methylthio)-3-thenylidene-o-aminophenols and corresponding 3-thienyl-2'-benzoxazoles, synthesized from compounds similar to Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-, have shown fungicidal and fungistatic activity, indicating their potential in agricultural or pharmaceutical industries (Gol'dfarb et al., 1986).

Chemical Transformations and Catalysis

- Benzeneacetic acid derivatives are utilized in various chemical transformations. A study described the condensation of indole carboxylic acids with substituted o-phenylenediamines to produce indole-benzimidazoles, showcasing the role of these compounds in catalysis and synthesis (Wang et al., 2016).

Interaction with Metal Ions

- Complexes with metal ions like Zn(II), Cd(II), and Pt(II) have been synthesized using anti-inflammatory drugs structurally related to Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-. This research indicates the potential of these compounds in the development of new materials or drugs (Dendrinou-Samara et al., 1998).

Propriétés

IUPAC Name |

2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZIQDJXVGSPSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427975 |

Source

|

| Record name | Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88449-50-7 |

Source

|

| Record name | Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)